Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
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Overview
Description
Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized by reacting 5-methyl-4-picolinic acid with a boronic acid derivative under appropriate conditions.
Methyl Ester Formation: The resulting boronic acid is then converted to its methyl ester form using methanol in the presence of a catalyst.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in batches. The raw materials are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions.
Purification: The product is then purified through crystallization or chromatography to achieve the desired purity.
Types of Reactions:
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid component.
Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalysts, such as Pd(PPh3)4, and a base like sodium carbonate are typically used.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Major Products Formed:
Cross-Coupling Products: Biaryls and heteroaryls are common products.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and materials science.
Catalyst Development: Used in the development of new catalysts for organic synthesis.
Biology:
Protein Labeling: Utilized in bioconjugation techniques for labeling proteins and peptides.
Boron Neutron Capture Therapy (BNCT): Potential application in BNCT for cancer treatment.
Medicine:
Drug Synthesis: Involved in the synthesis of various drug candidates.
Diagnostic Agents: Potential use in diagnostic imaging techniques.
Industry:
Material Science: Used in the production of advanced materials with specific properties.
Agriculture: Potential application in the development of new agrochemicals.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of cholinergic drugs, which target the cholinergic system to treat gastrointestinal diseases .
Mode of Action
Compounds with similar structures have been used in suzuki-miyaura cross-coupling reactions . In these reactions, the compound acts as a boronic acid surrogate, coupling with aryl iodides in the presence of a palladium catalyst to form aryl boronates .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, in the case of Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. In the context of Suzuki-Miyaura cross-coupling reactions, the compound facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy in Suzuki-Miyaura cross-coupling reactions may be influenced by the choice of solvent, the presence of a base, and the temperature of the reaction .
Comparison with Similar Compounds
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic acid derivative used in cross-coupling reactions.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Similar structure with different functional groups.
Uniqueness:
Functional Group Variability: The presence of the methyl group at the 5-position of the pyridine ring distinguishes this compound from others, providing unique reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-9-8-16-11(12(17)18-6)7-10(9)15-19-13(2,3)14(4,5)20-15/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDILZBYBRJVSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1842396-18-2 |
Source
|
Record name | methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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